3-(diethylaminomethyl)-9-methyl-2,3-dihydro-1H-carbazol-4-one;hydrochloride
Description
Reagents: Diethylamine and formaldehyde.
Conditions: The reaction is typically conducted in a solvent like ethanol, with the addition of a base such as sodium hydroxide to facilitate the formation of the diethylaminomethyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Continuous flow reactors and automated systems are often employed to ensure consistent quality and high throughput.
Properties
IUPAC Name |
3-(diethylaminomethyl)-9-methyl-2,3-dihydro-1H-carbazol-4-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O.ClH/c1-4-20(5-2)12-13-10-11-16-17(18(13)21)14-8-6-7-9-15(14)19(16)3;/h6-9,13H,4-5,10-12H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQMSNIOTTPMSOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1CCC2=C(C1=O)C3=CC=CC=C3N2C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(diethylaminomethyl)-9-methyl-2,3-dihydro-1H-carbazol-4-one;hydrochloride typically involves multiple steps. One common method starts with the preparation of the carbazole core, followed by the introduction of the diethylaminomethyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
-
Step 1: Synthesis of Carbazole Core
Reagents: 9-methylcarbazole, formaldehyde, and diethylamine.
Conditions: The reaction is carried out in the presence of an acid catalyst, such as hydrochloric acid, at elevated temperatures.
Chemical Reactions Analysis
Types of Reactions
3-(Diethylaminomethyl)-9-methyl-2,3-dihydro-1H-carbazol-4-one;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbazole derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The diethylaminomethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbazole-4-one derivatives, while substitution reactions can produce a variety of functionalized carbazole compounds.
Scientific Research Applications
3-(Diethylaminomethyl)-9-methyl-2,3-dihydro-1H-carbazol-4-one;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: The compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 3-(diethylaminomethyl)-9-methyl-2,3-dihydro-1H-carbazol-4-one;hydrochloride involves its interaction with specific molecular targets. The diethylaminomethyl group can interact with various receptors and enzymes, modulating their activity. The carbazole core may also play a role in stabilizing the compound’s interaction with its targets.
Comparison with Similar Compounds
Similar Compounds
9-Methylcarbazole: A precursor in the synthesis of the target compound.
3-(Dimethylaminomethyl)-9-methylcarbazole: A structurally similar compound with a dimethylaminomethyl group instead of a diethylaminomethyl group.
4-Hydroxycarbazole: Another carbazole derivative with different functional groups.
Uniqueness
3-(Diethylaminomethyl)-9-methyl-2,3-dihydro-1H-carbazol-4-one;hydrochloride is unique due to the presence of the diethylaminomethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
